molecular formula C9H9F4NO B13587161 (r)-2-Amino-2-(2-fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol

(r)-2-Amino-2-(2-fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol

Cat. No.: B13587161
M. Wt: 223.17 g/mol
InChI Key: AOOXYSDYIWWUNE-QMMMGPOBSA-N
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Description

®-2-Amino-2-(2-fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol is a chiral compound featuring an amino group, a hydroxyl group, and a fluorinated aromatic ring. The presence of fluorine atoms in the structure imparts unique chemical and biological properties, making it a compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(2-fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable fluorinated aromatic compound.

    Amination: Introduction of the amino group through nucleophilic substitution or reductive amination.

    Hydroxylation: Introduction of the hydroxyl group via oxidation or hydrolysis reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(2-fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the amino group to form secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions involving the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as sodium azide (NaN3) or halogenating agents under appropriate conditions.

Major Products

The major products formed from these reactions include:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

®-2-Amino-2-(2-fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(2-fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity and selectivity towards certain enzymes or receptors. The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(2-fluorophenyl)ethanol: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    2-Amino-2-(2-chloro-5-(trifluoromethyl)phenyl)ethanol: Contains a chlorine atom instead of a fluorine atom, affecting its reactivity and interactions.

    2-Amino-2-(2-bromo-5-(trifluoromethyl)phenyl)ethanol: Contains a bromine atom, leading to variations in its chemical behavior.

Uniqueness

The unique combination of an amino group, hydroxyl group, and multiple fluorine atoms in ®-2-Amino-2-(2-fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol imparts distinct chemical and biological properties. These properties make it a valuable compound for research and industrial applications, offering advantages such as increased stability, enhanced binding affinity, and improved selectivity.

Properties

Molecular Formula

C9H9F4NO

Molecular Weight

223.17 g/mol

IUPAC Name

(2R)-2-amino-2-[2-fluoro-5-(trifluoromethyl)phenyl]ethanol

InChI

InChI=1S/C9H9F4NO/c10-7-2-1-5(9(11,12)13)3-6(7)8(14)4-15/h1-3,8,15H,4,14H2/t8-/m0/s1

InChI Key

AOOXYSDYIWWUNE-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=C(C=C1C(F)(F)F)[C@H](CO)N)F

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(CO)N)F

Origin of Product

United States

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